Genistein

Beschreibung

An isoflavonoid derived from soy products. It inhibits protein-tyrosine kinase and topoisomerase-II (DNA topoisomerases, type II) activity and is used as an antineoplastic and antitumor agent. Experimentally, it has been shown to induce G2 phase arrest in human and murine cell lines. Additionally, genistein has antihelmintic activity. It has been determined to be the active ingredient in Felmingia vestita, which is a plant traditionally used against worms. It has shown to be effective in the treatment of common liver fluke, pork trematode and poultry cestode. Further, genistein is a phytoestrogen which has selective estrogen receptor modulator properties. It has been investigated in clinical trials as an alternative to classical hormone therapy to help prevent cardiovascular disease in postmenopausal women. Natural sources of genistein include tofu, fava beans, soybeans, kudzu, and lupin.

Genistein has been reported in Salvia hispanica, Glycine soja, and other organisms with data available.

Genistein is a soy-derived isoflavone and phytoestrogen with antineoplastic activity. Genistein binds to and inhibits protein-tyrosine kinase, thereby disrupting signal transduction and inducing cell differentiation. This agent also inhibits topoisomerase-II, leading to DNA fragmentation and apoptosis, and induces G2/M cell cycle arrest. Genistein exhibits antioxidant, antiangiogenic, and immunosuppressive activities. (NCI04)

GENISTEIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 16 investigational indications.

Genistein is one of several known isoflavones. Isoflavones compounds, such as genistein and daidzein, are found in a number of plants, but soybeans and soy products like tofu and textured vegetable protein are the primary food source. Genistein is a natural bioactive compound derived from legumes and has drawn because of its potentially beneficial effects on some human degenerative diseases. It has a weak estrogenic effect and is a well-known non-specific tyrosine kinase inhibitor at pharmacological doses. Epidemiological studies show that genistein intake is inversely associated with the risk of cardiovascular diseases. Data suggests a protective role of genistein in cardiovascular events. However, the mechanisms of the genistein action on vascular protective effects are unclear. Past extensive studies exploring its hypolipidemic effect resulted in contradictory data. Genistein also is a relatively poor antioxidant. However, genistein protects against pro-inflammatory factor-induced vascular endothelial barrier dysfunction and inhibits leukocyte-endothelium interaction, thereby modulating vascular inflammation, a major event in the pathogenesis of atherosclerosis. Genistein exerts a non-genomic action by targeting on important signaling molecules in vascular endothelial cells (ECs). Genistein rapidly activates endothelial nitric oxide synthase and production of nitric oxide in ECs. This genistein effect is novel since it is independent of its known effects, but mediated by the cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) cascade. Genistein directly stimulates the plasma membrane-associated adenylate cyclases, leading to activation of the cAMP signaling pathway. In addition, genistein activates peroxisome proliferator-activated receptors, ligand-activated nuclear receptors important to normal vascular function. Furthermore, genistein reduces reactive oxygen species (ROS) by attenuating the expression of ROS-producing enzymes. These findings reveal the roles for genistein in the regulation of vascular function and provide a basis for further investigating its therapeutic potential for inflammatory-related vascular disease. (A3190).

An isoflavonoid derived from soy products. It inhibits PROTEIN-TYROSINE KINASE and topoisomerase-II (DNA TOPOISOMERASES, TYPE II); activity and is used as an antineoplastic and antitumor agent. Experimentally, it has been shown to induce G2 PHASE arrest in human and murine cell lines and inhibits PROTEIN-TYROSINE KINASE.

Eigenschaften

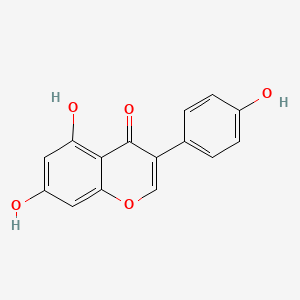

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBJGXHYKVUXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022308 | |

| Record name | Genistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in the usual organic solvents; soluble in dilute alkalies with yellow color. Practically insoluble in water. | |

| Record name | GENISTEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Rectangular or six-sided rods from 60% alcohol. Dendritic needles from ether | |

CAS No. |

446-72-0, 690224-00-1 | |

| Record name | Genistein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genistein [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTI-G 4660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0690224001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genistein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | genistein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Genistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENISTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH2M523P0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GENISTEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297-298 °C (slight decomposition), 301.5 °C | |

| Record name | Genistein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GENISTEIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Genistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Genistein's Interaction with Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the soy-derived isoflavone, genistein, for estrogen receptors alpha (ERα) and beta (ERβ). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and laboratory workflows.

Core Concept: Selective Binding Affinity

Genistein, a prominent phytoestrogen found in soy products, exhibits a notable binding affinity for both estrogen receptor subtypes.[1][2] Its structural similarity to 17β-estradiol allows it to interact with these receptors, leading to a range of estrogenic and anti-estrogenic effects.[1][2] A key characteristic of genistein is its preferential binding to ERβ over ERα.[3] This selectivity is a critical factor in its potential therapeutic applications, as the two receptor subtypes can mediate different physiological responses.

Quantitative Binding Affinity Data

The binding affinity of genistein for ERα and ERβ has been quantified using various in vitro assays. The following table summarizes key quantitative data, including the 50% inhibitory concentration (IC50), relative binding affinity (RBA), and the inhibition constant (Ki). These values provide a comparative measure of genistein's potency in relation to the natural ligand, 17β-estradiol.

| Parameter | ERα | ERβ | Species/Assay Conditions | Reference |

| IC50 | 5 x 10⁻⁷ M | 395.0 nM | Human breast cancer cell line MCF-7 | |

| Relative Binding Affinity (RBA) (%) | 0.445 (range: 0.0012–16) | 33.42 (range: 0.86–87) | Human, competitive radiometric binding assay | |

| Relative Binding Affinity (RBA) (%) | ~0.001% of E2 | 0.021% of E2 | Human, competitive radiometric binding assay | |

| Binding Affinity Preference | Lower | 20-fold higher than ERα | Solid-phase binding assay | |

| Binding Affinity Preference | Lower | Higher than ERα | In vitro competitive binding assays | |

| Binding Energy (kJ/mol) | -216.18 | -213.62 | Molecular docking analysis |

Experimental Protocol: Competitive Radiometric Binding Assay

The determination of genistein's binding affinity for estrogen receptors is commonly achieved through a competitive radiometric binding assay. This method measures the ability of a test compound (genistein) to compete with a radiolabeled ligand (typically [³H]17β-estradiol) for binding to the estrogen receptor.

I. Materials and Reagents

-

Estrogen Receptor Source: Rat uterine cytosol or purified recombinant human ERα and ERβ.

-

Radioligand: [³H]17β-estradiol.

-

Test Compound: Genistein, dissolved in a suitable solvent (e.g., DMSO or ethanol).

-

Reference Compound: Unlabeled 17β-estradiol.

-

Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.

-

Separation Medium: Dextran-coated charcoal or hydroxylapatite.

-

Scintillation Cocktail.

-

Instrumentation: Scintillation counter, centrifuge.

II. Methodology

-

Preparation of Receptor Cytosol: Uteri from immature rats are homogenized in ice-cold TEDG buffer. The homogenate is then centrifuged to obtain the supernatant containing the estrogen receptors (cytosol). The protein concentration of the cytosol is determined using a standard protein assay.

-

Saturation Binding Experiment (Optional but Recommended): To characterize the receptor preparation, a saturation binding experiment is performed. This involves incubating a fixed amount of receptor with increasing concentrations of [³H]17β-estradiol to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Competitive Binding Assay:

-

A constant concentration of estrogen receptor and [³H]17β-estradiol are incubated with varying concentrations of the competitor ligand (genistein or unlabeled 17β-estradiol).

-

The reaction mixtures are incubated to reach equilibrium (e.g., overnight at 4°C).

-

Non-specific binding is determined in the presence of a large excess of unlabeled 17β-estradiol.

-

-

Separation of Bound and Free Ligand:

-

Dextran-coated charcoal is added to the incubation tubes to adsorb the unbound [³H]17β-estradiol.

-

The tubes are centrifuged, and the supernatant containing the receptor-bound [³H]17β-estradiol is collected.

-

-

Quantification:

-

The supernatant is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding of [³H]17β-estradiol versus the logarithm of the competitor concentration.

-

The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.

-

The Relative Binding Affinity (RBA) is calculated using the formula: (IC50 of 17β-estradiol / IC50 of Genistein) x 100.

-

Visualizing the Molecular Interactions and Experimental Process

To better understand the complex processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the estrogen receptor signaling pathway and the workflow of a competitive binding assay.

Estrogen Receptor Signaling Pathway with Genistein

Caption: Genistein binds to estrogen receptors, leading to gene transcription.

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for determining genistein's ER binding affinity.

Mechanism of Action and Cellular Effects

Genistein's interaction with estrogen receptors can trigger a cascade of cellular events. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the genistein-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

The cellular response to genistein is complex and can be concentration-dependent. At lower concentrations, genistein can act as an estrogen agonist, stimulating the growth of estrogen-sensitive cells. Conversely, at higher concentrations, it can exhibit antagonistic effects, inhibiting cell growth. This biphasic activity, coupled with its preferential affinity for ERβ, suggests that genistein's overall effect is dependent on the cellular context, including the relative expression levels of ERα and ERβ.

Conclusion

Genistein's well-characterized binding affinity for estrogen receptors, particularly its preference for ERβ, positions it as a molecule of significant interest for further research and potential therapeutic development. This guide provides a foundational understanding of its quantitative binding characteristics, the experimental methods used for their determination, and the downstream cellular consequences of its receptor interactions. For professionals in the field, a thorough comprehension of these core principles is essential for leveraging the potential of genistein and other phytoestrogens in various health applications.

References

Genistein: A Comprehensive Technical Guide on Sources, Bioavailability, and Signaling Pathways for Researchers and Drug Development Professionals

Abstract: Genistein, a prominent isoflavone found predominantly in soy products, has garnered significant scientific interest for its potential therapeutic applications, stemming from its multifaceted biological activities. This technical guide provides an in-depth overview of the primary dietary sources of genistein, its complex bioavailability in humans, and the molecular signaling pathways it modulates. Quantitative data on genistein content in various foodstuffs and its pharmacokinetic parameters are summarized for comparative analysis. Detailed methodologies for the quantification of genistein in food matrices and the assessment of its bioavailability in human subjects are presented. Furthermore, key signaling cascades influenced by genistein, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, are elucidated and visualized. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of genistein.

Introduction

Genistein is a naturally occurring isoflavone that belongs to the flavonoid class of phytochemicals.[1] Structurally similar to endogenous estrogens, it is classified as a phytoestrogen and can exert both estrogenic and anti-estrogenic effects.[2] Its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties, have made it a subject of extensive research for its potential role in the prevention and treatment of various chronic diseases.[3] This guide aims to provide a detailed technical overview of genistein, focusing on its sources, human bioavailability, and mechanisms of action at the molecular level.

Dietary Sources of Genistein

The primary dietary source of genistein is soybean (Glycine max) and its derivatives.[2][3] The concentration of genistein can vary significantly depending on the type of soy product, processing methods, and even between different brands and lots of the same product. Fermented soy products, such as miso and natto, tend to have higher levels of the more bioavailable aglycone form of genistein due to the enzymatic activity of microbes during fermentation. Other leguminous plants, such as chickpeas and fava beans, also contain genistein, but in considerably smaller amounts.

Table 1: Genistein and Genistin Content in Selected Food Sources

| Food Source | Genistein (μg/g) | Genistin (μg/g) | Total Genistein Equivalents (μg/g)* | Reference(s) |

| Soybeans, mature, raw | 4.6 - 18.2 | 200.6 - 968.1 | 129.8 - 601.5 | |

| Soy Flour, defatted | - | - | 1509.4 (mean) | |

| Soy Protein Concentrate | - | - | 946 (aqueous washed) | |

| Soy Protein Isolate | 896.7 (mean) | - | - | |

| Soy Milk | 1.9 - 13.9 | 94.8 - 137.7 | 61.2 - 99.8 | |

| Tofu | 1.9 - 13.9 | 94.8 - 137.7 | 61.2 - 99.8 | |

| Miso | 38.5 - 229.1 | 71.7 - 492.8 | 82.5 - 521.8 | |

| Natto (fermented soybeans) | 38.5 - 230 | 71.7 - 492.8 | 82.5 - 522.3 | |

| Tempeh | - | - | - | |

| Soy Nuts | 4.6 - 18.2 | 200.6 - 968.1 | 129.8 - 601.5 |

*Total Genistein Equivalents are calculated by converting the molecular weight of genistin to its aglycone equivalent (Genistin MW = 432.38 g/mol ; Genistein MW = 270.24 g/mol ; Conversion factor ≈ 0.625).

Bioavailability and Pharmacokinetics in Humans

The bioavailability of genistein in humans is a complex process influenced by several factors, including its chemical form in food, metabolism by gut microbiota, and host factors.

Absorption and Metabolism

In food, genistein primarily exists as its glycoside conjugate, genistin. For absorption to occur, genistin must be hydrolyzed to its aglycone form, genistein. This hydrolysis is carried out by β-glucosidases in the small intestine and by the gut microbiota. Genistein itself can be absorbed via passive diffusion.

Following absorption, genistein undergoes extensive first-pass metabolism in the intestinal cells and the liver. The primary metabolic pathways are glucuronidation and sulfation, resulting in the formation of genistein glucuronides and sulfates. Consequently, the concentration of free, unconjugated genistein in plasma is very low, typically less than 5% of the total genistein.

Role of Gut Microbiota

The gut microbiota plays a crucial role in genistein metabolism. Not only does it hydrolyze genistin to genistein, but it can also further metabolize genistein into other compounds, such as dihydrogenistein and 6'-hydroxy-O-desmethylangolensin (6'-OH-ODMA). The composition and activity of an individual's gut microbiota can significantly impact the metabolic fate of genistein and, consequently, its biological effects.

Pharmacokinetic Parameters

Pharmacokinetic studies in humans have revealed that genistein has low oral bioavailability. After oral administration, peak plasma concentrations of total genistein (aglycone and its conjugates) are typically reached within 4 to 6 hours. The terminal elimination half-life of total genistein is in the range of 7 to 10 hours.

Table 2: Pharmacokinetic Parameters of Genistein in Healthy Human Adults

| Parameter | Value | Conditions | Reference(s) |

| Time to Peak Concentration (Tmax) | 4.0 - 6.0 hours | Single oral dose (30-300 mg synthetic genistein) | |

| Terminal Elimination Half-life (t1/2) | 7.7 - 10.2 hours | Single oral dose (30-300 mg synthetic genistein) | |

| Peak Plasma Concentration (Cmax) | 252.0 - 1808.0 ng/mL | Single oral dose (30-300 mg synthetic genistein) | |

| Area Under the Curve (AUC0-∞) | 2761.8 - 27537.8 ng·hr/mL | Single oral dose (30-300 mg synthetic genistein) | |

| Oral Bioavailability (aglycone) | Low (<15% in some studies) | - | |

| Major Metabolites | Glucuronides and Sulfates | - |

Experimental Protocols

Quantification of Genistein in Soy Products by HPLC

This protocol outlines a general method for the extraction and quantification of genistein in soy-based food products using High-Performance Liquid Chromatography (HPLC).

4.1.1. Materials and Reagents

-

Genistein standard (≥98% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (0.45 µm)

4.1.2. Sample Preparation and Extraction

-

Homogenize the soy product sample.

-

Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube.

-

Add 10 mL of 80% methanol and vortex for 2 minutes.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 5 mL of 50% methanol.

4.1.3. Solid Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

-

Elute the isoflavones with 5 mL of 90% methanol.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

4.1.4. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA. A typical gradient might start at 20% acetonitrile and increase to 80% over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV detector at 262 nm

-

Quantification: Based on a standard curve generated from known concentrations of genistein standard.

Assessment of Genistein Bioavailability in Humans: A Representative Clinical Trial Protocol

This protocol describes a typical design for a clinical study to evaluate the pharmacokinetics and bioavailability of genistein in healthy human volunteers.

4.2.1. Study Design A randomized, crossover study design is often employed. Participants receive a standardized dose of genistein (e.g., from a soy extract supplement or a specific soy food) and a placebo in a randomized order, with a washout period of at least one week between treatments.

4.2.2. Subject Recruitment Healthy adult volunteers (e.g., 18-50 years old) are recruited. Exclusion criteria typically include a history of chronic diseases, use of medications that could interfere with genistein metabolism, and consumption of a soy-rich diet in the week prior to the study.

4.2.3. Intervention Participants consume a single oral dose of the genistein-containing product after an overnight fast.

4.2.4. Blood and Urine Sample Collection

-

Blood: Blood samples are collected into heparinized tubes at baseline (0 hours) and at specific time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine: A complete 24-hour urine collection is performed on the day of the intervention. The total volume is recorded, and aliquots are stored at -80°C.

4.2.5. Analysis of Genistein and its Metabolites Plasma and urine samples are analyzed for genistein and its major glucuronide and sulfate conjugates using a validated LC-MS/MS method. This typically involves enzymatic hydrolysis of the conjugates to release the aglycone, followed by extraction and chromatographic separation.

4.2.6. Pharmacokinetic Analysis Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using appropriate software. The total amount of genistein and its metabolites excreted in the urine is also determined.

Genistein-Modulated Signaling Pathways

Genistein exerts its biological effects by modulating a variety of intracellular signaling pathways that are critical for cell growth, proliferation, apoptosis, and inflammation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key regulator of cell survival and proliferation. Genistein has been shown to inhibit this pathway, leading to the suppression of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

References

- 1. journals.plos.org [journals.plos.org]

- 2. jfda-online.com [jfda-online.com]

- 3. Quantitative analysis of the principle soy isoflavones genistein, daidzein and glycitein, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Genistein

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of genistein, a major soy isoflavone. The document details the absorption, distribution, metabolism, and excretion (ADME) profile of genistein, presents quantitative data in structured tables, outlines key experimental methodologies, and visualizes complex biological pathways and workflows.

Pharmacokinetics: ADME Profile

The biological activity of genistein is fundamentally governed by its pharmacokinetic properties. Despite its potential health benefits, genistein's clinical efficacy is often debated due to its low oral bioavailability and extensive metabolism.[1][2][3]

Absorption

In dietary sources like soy, genistein is predominantly present as its glycoside form, genistin.[4][5] For absorption to occur, genistin must first be hydrolyzed to its active aglycone form, genistein. This deglycosylation is carried out by β-glucosidases present in the small intestine and by the gut microbiota. The bioavailability of genistein is generally higher when consumed as the aglycone compared to the glycoside form. While some studies suggest genistein is absorbed rapidly and almost completely, its systemic bioavailability as the active, unconjugated form is low.

Distribution

Following absorption, genistein is extensively distributed to various tissues. Studies in rats have shown dose-dependent increases in genistein concentrations in endocrine-responsive tissues, including the liver, brain, mammary glands, ovaries, prostate, and uterus. Notably, the concentration of the biologically active aglycone form is often higher in tissues than in serum, where conjugated forms predominate.

Metabolism

Genistein undergoes extensive first-pass metabolism in the intestine and liver, which is the primary reason for the low bioavailability of the free aglycone. The metabolic process involves two main phases and subsequent biotransformation by gut bacteria.

-

Phase I & II Metabolism: The primary metabolic pathways are Phase II conjugation reactions, specifically glucuronidation and sulfation. This results in the formation of various metabolites, including genistein-7-O-glucuronide (G-7-G), genistein-4'-O-glucuronide (G-4'-G), genistein-7-O-sulfate (G-7-S), and genistein-4'-O-sulfate (G-4'-S). In humans and rats, glucuronidated metabolites are the most predominant forms found in circulation, often accounting for over 90% of the total genistein.

-

Gut Microbiota Metabolism: The intestinal microflora plays a crucial role in genistein's biotransformation. Bacterial enzymes can catalyze the reduction of genistein to dihydrogenistein. Further degradation can lead to the formation of other metabolites like 6'-hydroxy-O-desmethylangolensin and 4-hydroxyphenyl-2-propionic acid.

Excretion

The conjugated metabolites of genistein are primarily eliminated from the body through renal and biliary excretion. In urine, genistein is mainly excreted as monoglucuronides, with smaller amounts of diglucuronides and sulfoglucuronides. Biliary excretion also plays a significant role, with high levels of genistein glucuronides detected in bile.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of genistein vary significantly across species and are influenced by the dose and formulation administered. The following tables summarize key quantitative data from selected human and animal studies.

Table 1: Pharmacokinetic Parameters of Genistein in Humans

| Population | Dose | Form | Cmax (µM) | Tmax (h) | Half-life (h) | Absolute Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| Premenopausal Women | 50 mg | Aglycone | ~0.4 (aglycone) | ~5-6 | ~7-9 | Not Reported | |

| Postmenopausal Women | Not Specified | Soy Flour | 0.55 (Total) | Not Reported | Not Reported | Not Reported |

| Healthy Adults | Not Specified | Soy Beverage | <1% as aglycone | Not Reported | Not Reported | Not Reported | |

Table 2: Pharmacokinetic Parameters of Genistein in Animals

| Species | Dose | Route | Cmax (µM) | Half-life (h) | Absolute Bioavailability (%) | Notes | Reference |

|---|---|---|---|---|---|---|---|

| FVB Mice | 20 mg/kg | Oral | Not Reported | 46 | 23.4 (aglycone) | Non-linear pharmacokinetics observed. | |

| Wistar Rats | 4 mg/kg | Oral | Not Reported | Not Reported | 6.8 (aglycone), >55 (total) | Used radioactive labeled genistein. | |

| Sprague-Dawley Rats (Male) | 500 µg/g in feed | Dietary | 22.3 (AUC) | 2.97 | Not Applicable | Significant difference compared to females. |

| Sprague-Dawley Rats (Female) | 500 µg/g in feed | Dietary | 45.6 (AUC) | 4.26 | Not Applicable | AUC is µmol/(L·h). | |

Key Signaling Pathways Modulated by Genistein

Genistein exerts its biological effects by modulating a multitude of intracellular signaling pathways critical to cell growth, proliferation, inflammation, and apoptosis.

PI3K/Akt/mTOR Pathway

Genistein is a known inhibitor of the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer. By inhibiting this pathway, genistein suppresses the activity of anti-apoptotic proteins like Bcl-2 and promotes pro-apoptotic proteins like Bax, ultimately leading to caspase activation and programmed cell death.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Genistein can disrupt this pathway by preventing the degradation of IκB, the inhibitor of NF-κB. This action blocks the translocation of the active p65/p50 complex to the nucleus, thereby reducing the expression of inflammatory and survival genes.

MAPK/ERK Pathway

Genistein has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. It can suppress JNK and p38 signaling, which contributes to reduced cell proliferation and enhanced apoptosis. The modulation of ERK1/2, another component of the MAPK pathway, is also implicated in genistein's anticancer effects.

Detailed Experimental Protocols

This section details common methodologies used in the study of genistein pharmacokinetics and metabolism.

Protocol: Quantification of Genistein and Metabolites in Blood/Plasma

This protocol outlines a typical workflow for analyzing genistein and its phase II metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method.

References

- 1. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioavailability and Pharmacokinetics of Genistein: Mechanistic St...: Ingenta Connect [ingentaconnect.com]

- 3. Bioavailability and pharmacokinetics of genistein: mechanistic studies on its ADME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

The Dual Facets of Genistein: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genistein, a naturally occurring isoflavone predominantly found in soy products, has garnered significant attention in oncology research for its potent anti-tumor activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning genistein's ability to induce apoptosis and cell cycle arrest in cancer cells. We delve into the intricate signaling pathways modulated by genistein, present quantitative data on its efficacy across various cancer cell lines, and provide detailed experimental protocols for key assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cancer biology and drug development, facilitating a deeper understanding of genistein's therapeutic potential.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic strategies. Natural compounds have emerged as a promising avenue for cancer treatment, with genistein being a prominent candidate. Genistein exerts its anti-cancer effects through a variety of mechanisms, most notably by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells (cell cycle arrest). This guide will systematically dissect these two fundamental processes, providing a granular view of the molecular players and signaling cascades involved.

Genistein's Impact on Cell Viability: A Quantitative Overview

The cytotoxic effect of genistein varies across different cancer cell types. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of genistein in several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HCT-116 | Colon Cancer | ~50 | 48 | [1] |

| SW-480 | Colon Cancer | >100 | 48 | [1] |

| A549 | Lung Cancer | 72 | Not Specified | [2] |

| MCF-7 | Breast Cancer | 18.47 | Not Specified | [3] |

| HT29 | Colon Cancer | Not Specified | 48 | [4] |

| SW620 | Colon Cancer | ~50 | 48 | |

| B16 | Melanoma | Not Specified | Not Specified | |

| T24 | Bladder Cancer | ~160 | 48 | |

| SW1736 | Anaplastic Thyroid Cancer | 80 | 48 |

Table 1: IC50 Values of Genistein in Various Human Cancer Cell Lines. This table provides a comparative overview of the concentration of genistein required to inhibit the growth of different cancer cell lines by 50%. The variability in IC50 values highlights the cell-type-specific response to genistein treatment.

Mechanism of Action: Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Genistein triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential. Genistein modulates the expression of the Bcl-2 family of proteins, which are key regulators of this pathway. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

The Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface. While the role of genistein in directly activating this pathway is less defined, it has been shown to enhance TRAIL-mediated apoptosis in colon carcinoma cells. This suggests a potential synergistic role for genistein in augmenting death receptor-mediated apoptosis.

Caspase Activation

Both the intrinsic and extrinsic pathways converge on the activation of effector caspases, primarily caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Quantitative Analysis of Genistein-Induced Apoptosis

The following table presents quantitative data on the percentage of apoptotic cells following genistein treatment in various cancer cell lines.

| Cell Line | Genistein Concentration (µM) | Treatment Time (h) | Percentage of Apoptotic Cells (%) | Reference |

| HCT-116 | 50 | 48 | 33.4 | |

| HCT-116 | 100 | 48 | 59.2 | |

| SW-480 | 50 | 48 | Not Specified | |

| SW-480 | 100 | 48 | Not Specified | |

| HT29 | 70 | Not Specified | Significant Increase | |

| SW1736 | 80 | 48 | 9.78 |

Table 2: Quantitative Data on Genistein-Induced Apoptosis. This table illustrates the dose-dependent effect of genistein on the induction of apoptosis in different cancer cell lines.

Signaling Pathway for Genistein-Induced Apoptosis

Figure 1: Genistein-Induced Intrinsic Apoptosis Pathway. This diagram illustrates the signaling cascade initiated by genistein, leading to mitochondrial-mediated apoptosis.

Mechanism of Action: Cell Cycle Arrest

In addition to inducing apoptosis, genistein can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, primarily at the G2/M phase.

Regulation of Cell Cycle Checkpoints

The cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). Genistein has been shown to modulate the expression and activity of these key regulatory proteins. It can downregulate the expression of cyclins such as Cyclin B1 and CDKs like Cdc2 (CDK1), which are essential for the G2/M transition. Furthermore, genistein can upregulate the expression of CDK inhibitors (CKIs) like p21WAF1/CIP1, which bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing cell cycle progression.

The Role of p53

The tumor suppressor protein p53 plays a crucial role in mediating genistein-induced cell cycle arrest. In response to cellular stress, p53 is activated and can transcriptionally activate target genes, including p21WAF1/CIP1. Studies have shown that genistein can induce G2/M arrest in a p53-dependent manner in some cancer cell lines. However, genistein can also induce cell cycle arrest through p53-independent mechanisms in cells with mutated or non-functional p53.

Quantitative Analysis of Genistein-Induced Cell Cycle Arrest

The following table provides data on the distribution of cells in different phases of the cell cycle after treatment with genistein.

| Cell Line | Genistein Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| HT29 | 100 | 48 | ↓ 52% | ↑ 46% | ↑ 33% | |

| SW620 | 100 | 48 | ↓ 97% | ↓ 68% | ↑ 504% | |

| T24 | 160 | 48 | ↓ | ↓ | ↑ (2-fold) | |

| HCT-116 (p53+/+) | 50 | 48 | Not Specified | Not Specified | Significant Increase | |

| HCT-116 (p53-/-) | 50 | 48 | Not Specified | Not Specified | Less Increase |

Table 3: Effect of Genistein on Cell Cycle Distribution. This table demonstrates the ability of genistein to induce G2/M phase arrest in a dose- and cell line-dependent manner.

Signaling Pathway for Genistein-Induced G2/M Arrest

Figure 2: Genistein-Induced G2/M Cell Cycle Arrest Pathway. This diagram outlines the key molecular events, including the roles of p53 and p21, leading to G2/M phase arrest by genistein.

Experimental Protocols

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by flow cytometry using dual staining with Annexin V-FITC and PI.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with desired concentrations of genistein for the specified time.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution by flow cytometry after staining with PI.

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% Ethanol (ice-cold)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Culture and treat cells with genistein as described for the apoptosis assay.

-

Harvest the cells by trypsinization.

-

Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.

-

Discard the ethanol and wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Data Interpretation: The DNA content of the cells is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.

Western Blotting for Apoptosis and Cell Cycle-Related Proteins

This protocol outlines the detection of specific proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p21) by Western blotting.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the genistein-treated and control cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software.

Experimental Workflow Diagrams

Figure 3: Apoptosis Assay Workflow. A step-by-step diagram of the Annexin V/PI staining protocol for apoptosis detection.

Figure 4: Cell Cycle Analysis Workflow. A flowchart detailing the propidium iodide staining method for cell cycle analysis.

Conclusion

Genistein demonstrates significant potential as an anti-cancer agent through its multifaceted ability to induce apoptosis and cell cycle arrest. This guide has provided a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to these processes. By targeting key signaling pathways and regulatory proteins, genistein effectively disrupts the proliferation and survival of cancer cells. The provided data and protocols serve as a valuable resource for the scientific community to further investigate and harness the therapeutic capabilities of this promising natural compound in the fight against cancer. Further research is warranted to translate these preclinical findings into effective clinical applications.

References

- 1. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma pharmacokinetics of genistein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Genistein's Impact on Signal Transduction Pathways: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a detailed examination of the molecular mechanisms through which genistein, a prominent soy-derived isoflavone, modulates critical intracellular signaling pathways. It consolidates quantitative data, outlines key experimental protocols, and visualizes complex biological processes to serve as a comprehensive resource for research and development.

Introduction

Genistein (4′,5,7-trihydroxyisoflavone) is a phytoestrogen that has garnered significant scientific interest for its pleiotropic effects on cellular behavior, particularly in the context of cancer and inflammatory diseases. Its ability to interact with a multitude of molecular targets allows it to influence key cellular processes including proliferation, apoptosis, cell cycle progression, and metastasis[1][2]. The primary mechanism often attributed to genistein is its function as a protein tyrosine kinase (PTK) inhibitor[3]. However, its activity extends to a wide array of signaling molecules.

This guide delves into the core signaling cascades affected by genistein, presenting a synthesis of current research findings. By structuring quantitative data and detailing experimental methodologies, we aim to provide a practical and informative resource for professionals in the field.

Quantitative Analysis of Genistein's Bioactivity

The efficacy of genistein is highly dependent on its concentration and the specific cell type being studied. A summary of its inhibitory and proliferative effects across various human cancer cell lines is presented below.

Table 1: Antiproliferative and Cytotoxic Effects of Genistein (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Citation |

| HeLa | Cervical Cancer | 100 | 24 h | [4] |

| HT29 | Colon Cancer | 50 | 48 h | [5] |

| SW620 | Colon Cancer | ~50 | 48 h | |

| MCF-7 | Breast Cancer | 47.5 | Not Specified | |

| A549 | Lung Cancer | Dose-dependent decrease in viability | Not Specified | |

| SGC-7901 | Gastric Carcinoma | ~10 µg/mL (~37 µM) | 7 days |

Note: The MTT assay, commonly used to determine cell viability, may underestimate the growth-inhibitory activity of genistein. This is because genistein can induce a G2/M cell cycle arrest, which may alter mitochondrial activity and consequently affect MTT reduction, a critical step in the assay.

Table 2: Concentration-Dependent Effects on Cellular Processes

| Cellular Process | Cell Line(s) | Effective Concentration Range | Observed Effect | Citation(s) |

| Cell Cycle Arrest | Various Cancer Cells | 5 - 200 µM | Induction of G2/M phase arrest. | |

| Apoptosis Induction | Various Cancer Cells | 10 - 200 µM | Activation of caspase cascades and modulation of Bcl-2 family proteins. | |

| Inhibition of MMP-2 Activity | Prostate Cancer Cells | Low nanomolar (e.g., 10 nM) | Blocks TGF-β-mediated induction of MMP-2, inhibiting cell invasion. | |

| Inhibition of NF-κB Activity | MDA-MB-231 | 5 - 20 µM | Dose-dependent downregulation of NF-κB activation. | |

| Proliferation (Biphasic Effect) | MCF-7 (ER+) | Low Concentrations | Can stimulate proliferation. | |

| Proliferation (Inhibition) | MCF-7 (ER+) | High Concentrations | Inhibits proliferation. |

Core Signaling Pathways Modulated by Genistein

Genistein exerts its biological effects by intervening in several interconnected signaling pathways that are fundamental to cell fate and function.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. It is frequently hyperactivated in various cancers. Genistein is a well-documented inhibitor of this pathway.

Mechanism of Action:

-

Inhibition of Akt Activation: Genistein suppresses the phosphorylation and subsequent activation of Akt. This can occur downstream of growth factor receptors like IGF-1R.

-

Downstream Effects: By inactivating Akt, genistein prevents the phosphorylation of numerous downstream targets, including the mammalian target of rapamycin (mTOR) and transcription factors like NF-κB.

-

Functional Outcome: The inhibition of PI3K/Akt signaling by genistein leads to decreased cell survival, reduced proliferation, and the induction of apoptosis. In some contexts, genistein promotes eNOS activity through this pathway.

MAPK Pathways (ERK, p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical in transducing extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, and stress responses. Genistein's influence on this network can be complex and context-dependent.

Mechanism of Action:

-

p38 MAPK: Genistein inhibits the activation of p38 MAPK, which is necessary for TGF-β-mediated induction of matrix metalloproteinase-2 (MMP-2) and subsequent cell invasion in prostate cancer.

-

ERK1/2: The compound generally deactivates the MAPK/ERK1/2 signaling pathway, contributing to its anti-proliferative effects.

-

Dose-Dependency: In some models, such as melanoma cells, genistein exhibits a dual function: promoting tumor progression at low doses by activating MAPK and FAK/paxillin pathways, while inhibiting these same pathways and inducing apoptosis at higher doses.

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cell survival by regulating genes that prevent apoptosis. Its constitutive activation is a hallmark of many cancers. Genistein is a potent inhibitor of this pathway.

Mechanism of Action:

-

IκBα Regulation: Genistein prevents the TNF-α-induced phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of the NF-κB inhibitor, IκBα.

-

Blocking Nuclear Translocation: By stabilizing IκBα, genistein effectively sequesters the NF-κB (p65/p50) complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcriptional activity.

-

Functional Outcome: Inhibition of NF-κB leads to the sensitization of cancer cells to apoptosis and a reduction in inflammatory responses. Genistein has been shown to abrogate radiation-induced NF-κB activation, thereby enhancing radiosensitivity.

Apoptosis and Cell Cycle Regulation

Genistein's anticancer effects are strongly linked to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Mechanism of Action:

-

Apoptosis: Genistein promotes apoptosis via both extrinsic and intrinsic pathways. It can trigger the Fas/TNF death receptor pathway (extrinsic) and modulate Bcl-2 family proteins (intrinsic). Specifically, it increases the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, leading to mitochondrial membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the executioner caspase-3.

-

Cell Cycle Arrest: Genistein frequently induces cell cycle arrest at the G2/M transition phase. This arrest is mediated by the modulation of key cell cycle regulators. It often involves the upregulation of the tumor suppressor p53 and the cyclin-dependent kinase (CDK) inhibitor p21, and the downregulation of critical G2/M proteins such as Cyclin B1 and Cdc2.

Detailed Experimental Protocols

The following protocols are generalized methodologies for key experiments cited in the study of genistein's effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of genistein (e.g., 0, 2.5, 5, 10, 20 µg/mL) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Methodology:

-

Cell Culture and Treatment: Grow cells to 60-70% confluency and treat with desired concentrations of genistein for a specified duration (e.g., 48 hours).

-

Harvesting: Harvest cells by trypsinization, collect them by centrifugation (e.g., 1500 rpm for 5 min), and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at 4°C. This permeabilizes the cells.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Protein Expression Analysis (Western Blotting)

Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies to determine the relative abundance of target proteins.

Methodology:

-

Protein Extraction: After treatment with genistein, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Cyclin B1, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin, GAPDH) should be used to ensure equal protein loading.

NF-κB Activity Assay (EMSA)

Principle: The Electrophoretic Mobility Shift Assay (EMSA) is used to detect protein-DNA interactions. It relies on the fact that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.

Methodology:

-

Nuclear Extract Preparation: Treat cells with genistein and/or a stimulus (e.g., radiation, TNF-α). Isolate nuclear proteins using a nuclear extraction kit.

-

Probe Labeling: Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site and label it with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, add an excess of unlabeled "cold" probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).

-

Electrophoresis: Run the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: Detect the probe by autoradiography (for radioactive labels) or a chemiluminescent detection method (for biotin labels). A decrease in the shifted band in genistein-treated samples indicates reduced NF-κB DNA binding activity.

Conclusion

Genistein is a multi-targeted agent that significantly impacts key signal transduction pathways integral to cancer cell proliferation, survival, and metastasis. Its inhibitory effects on the PI3K/Akt and NF-κB pathways, coupled with its modulation of MAPK signaling and its profound influence on the cell cycle and apoptosis machinery, underscore its potential as a chemotherapeutic or chemopreventive agent. The data compiled in this guide highlight the importance of concentration and cell context in determining its ultimate biological effect. The provided protocols offer a foundational framework for researchers to further elucidate the complex mechanisms of genistein and explore its therapeutic applications. Future investigations, including well-designed clinical trials, are necessary to translate these preclinical findings into effective therapies.

References

- 1. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MULTI-TARGETED THERAPY OF CANCER BY GENISTEIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genistein Modulates Signaling Pathways and Targets Several Epigenetic Markers in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genistein Induces Apoptosis and Inhibits Proliferation of HT29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Genistein Treatment in Cell Culture: A Detailed Application Note and Protocol

FOR IMMEDIATE RELEASE

Genistein has been extensively studied for its anti-cancer properties, which are attributed to its ability to modulate a variety of cellular signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1] This application note summarizes the effective concentrations of Genistein across various cell lines and provides detailed protocols for key experimental assays.

Summary of Genistein's Efficacy

The cytotoxic and anti-proliferative effects of Genistein are cell-line dependent and dose-dependent. The following tables provide a summary of reported 50% inhibitory concentrations (IC50) and other effective doses of Genistein in commonly used cancer cell lines.

Table 1: IC50 Values of Genistein in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |

| HCT-116 | Colon Cancer | ~50 | 48 | [2] |

| SW-480 | Colon Cancer | >100 | 48 | [3] |

| HT-29 | Colon Cancer | 50 | 48 | [2] |

| MCF-7 | Breast Cancer | 47.5 | Not Specified | [4] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | |

| PC3 | Prostate Cancer | ~25 | 96 | |

| DU145 | Prostate Cancer | ~25 | 96 | |

| HeLa | Cervical Cancer | Not Specified | 24-48 | |

| CaSki | Cervical Cancer | Not Specified | 24-48 | |

| A431 | Skin Cancer | Not Specified | Not Specified | |

| HL-60 | Leukemia | 8.5 µg/mL (~31.4 µM) | 24 | |

| MOLT-4 | Leukemia | 13.0 µg/mL (~48.1 µM) | 24 | |

| SK-OV-3 | Ovarian Cancer | >20 | 24 |

Table 2: Effective Concentrations of Genistein for Inducing Biological Effects

| Cell Line | Effect | Concentration (µM) | Exposure Time (hours) | Citation |

| HCT-116 | G2/M Arrest & Apoptosis | 10 - 100 | 48 | |

| SW-480 | G2/M Arrest | 50 - 100 | 48 | |

| HeLa | Decreased Cell Viability | 5 - 80 | 24-48 | |

| HT-29 | Apoptosis | 30, 50, 70 | 48 | |

| MCF-7 | Apoptosis | >20 | 24 | |

| MDA-MB-231 | Apoptosis | 100 | 24 | |

| HT29 & SW620 | Decreased Cell Viability | 50, 100 | 48 |

Key Signaling Pathways Modulated by Genistein

Genistein exerts its effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation. A diagram of the key pathways is provided below.

Caption: Genistein's multi-target inhibition of key oncogenic signaling pathways.

Experimental Workflow

A general workflow for studying the effects of Genistein in cell culture is depicted below.

Caption: A typical experimental workflow for Genistein treatment in cell culture.

Experimental Protocols

Preparation of Genistein Stock Solution

-

Reagent: Genistein (powder form).

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Prepare a high-concentration stock solution of Genistein (e.g., 10-100 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted from established methods.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of Genistein (e.g., 2.5, 5, 10, 25, 50, 100 µM) and a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard procedures.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Genistein as described for the cell viability assay.

-

Cell Collection: After the incubation period, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This is a general protocol for analyzing protein expression changes following Genistein treatment.

-

Cell Lysis:

-

After treatment with Genistein, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-